3-Amino-3-(1,3-thiazol-2-yl)propanamide
Description
Significance of 1,3-Thiazole Heterocycles in Synthetic and Medicinal Chemistry Research
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that is a prominent feature in a multitude of biologically active compounds. mdpi.comresearchgate.netnih.govresearchgate.netsmolecule.com Its significance is underscored by its presence in a number of FDA-approved drugs, where it contributes to a wide array of therapeutic effects. mdpi.com The thiazole (B1198619) nucleus is considered a "privileged scaffold" due to its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.commdpi.com The aromatic nature of the thiazole ring, coupled with its capacity for substitution at multiple positions, allows for extensive synthetic modification to fine-tune its biological activity and pharmacokinetic properties. bldpharm.com
Overview of Propanamide Derivatives in Biologically Active Compounds
Propanamide derivatives are a class of organic compounds that feature a three-carbon carboxamide backbone. This structural unit is found in numerous biologically active molecules and natural products. The propanamide scaffold can serve as a flexible linker or a key interacting moiety within a larger molecule. nih.govnih.gov Research has indicated that propanamide derivatives themselves can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov Their chemical tractability and the ability to introduce chiral centers, such as in β-amino propanamides, make them valuable building blocks in the synthesis of complex molecular architectures for biological screening.
Contextualization of 3-Amino-3-(1,3-thiazol-2-yl)propanamide within Thiazole-Propanamide Chemical Space
This compound is a specific exemplar of the thiazole-propanamide scaffold. It features a primary amine and a propanamide functional group attached to the 2-position of a 1,3-thiazole ring. While detailed studies on this exact molecule are not extensively reported in publicly available literature, its structure can be contextualized by examining closely related analogues.
For instance, the synthesis of (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide has been described, highlighting the use of synthetic strategies like the Hantzsch thiazole synthesis to construct the core heterocyclic ring. Furthermore, studies on N-substituted derivatives, such as 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, have been conducted, detailing their synthesis and exploring their biological activities. These related compounds underscore the synthetic accessibility of this chemical class and provide a foundation for understanding the potential properties of the parent compound. The presence of a β-amino acid-like moiety in this compound suggests its potential as a peptidomimetic, capable of interacting with biological targets that recognize amino acid motifs.
Research Objectives and Scope for Investigation of this compound and Analogues
The structural features of this compound and its analogues suggest several avenues for future research. A primary objective would be the development of efficient synthetic routes to this compound and a library of its derivatives with systematic structural modifications.
Key research objectives would include:
Synthesis and Characterization: Establishing robust synthetic protocols for this compound and its analogues, followed by comprehensive structural elucidation and physicochemical characterization.
Biological Screening: Investigating the potential of these compounds across a range of biological assays, with a particular focus on areas where thiazole and propanamide scaffolds have shown promise. Based on the activities of related compounds, initial screening efforts could target:
Antimicrobial Activity: Evaluating the efficacy against a panel of pathogenic bacteria and fungi.
Anticancer Activity: Assessing the cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand the relationship between chemical features and biological activity. This would involve substitutions on the thiazole ring, modification of the amino group, and alterations to the propanamide backbone.
The scope of such investigations would be to identify lead compounds within this chemical series for further optimization and to understand the fundamental principles governing their biological activity.
Detailed Research Findings on Analogues
While specific research findings on this compound are limited, a review of its analogues provides valuable insights into the potential of this chemical class. The following tables summarize the biological activities of representative thiazole-containing compounds, some of which include a propanamide or structurally related moiety.
Anticancer Activity of Thiazole Analogues
| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |
|---|---|---|---|
| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 | mdpi.com |
| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | HepG2 (Liver) | 7.26 | mdpi.com |
| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | MCF-7 (Breast) | 5.73 | nih.gov |
| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | MDA-MB-231 (Breast) | 12.15 | nih.gov |
Antimicrobial Activity of Thiazole Analogues
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| A 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivative | S. aureus | >500 | nih.gov |
| A 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivative | P. aeruginosa | 15.625 | nih.gov |
| 3-{5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Staphylococcus aureus | 250 | researchgate.net |
| 3-{5-(5-Bromothiophen-2-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Staphylococcus aureus | 125 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-4(3-5(8)10)6-9-1-2-11-6/h1-2,4H,3,7H2,(H2,8,10) |
InChI Key |
YYENZRBFQSMLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 3 1,3 Thiazol 2 Yl Propanamide and Its Structural Analogues
Precursor Synthesis Strategies for 1,3-Thiazole Rings
The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of the target compound. Two classical and widely employed methods for this purpose are the Hantzsch thiazole (B1198619) synthesis and cyclization reactions involving thiourea (B124793).
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of 2-aminothiazole (B372263) derivatives, which are direct precursors to the target molecule, thiourea is commonly used as the thioamide component. wikipedia.orgresearchgate.net
The general mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The reaction is known for its high yields and simplicity. chemhelpasap.com
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| Substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Heated microreactor, EOF control | Series of 2-aminothiazoles | semanticscholar.org |
Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. These include the use of different catalysts and reaction conditions. For instance, microwave-assisted Hantzsch reactions have been shown to reduce reaction times and improve yields. mdpi.com Furthermore, performing the reaction under acidic conditions can alter the regioselectivity of the condensation with N-monosubstituted thioureas. rsc.org
Cyclization Reactions Involving Thiourea and Related Reagents
Cyclization reactions involving thiourea and its derivatives are a versatile method for constructing 2-aminothiazole rings. This approach is closely related to the Hantzsch synthesis, with thiourea acting as a key building block that provides the N-C-S unit of the thiazole ring. The reaction typically proceeds by the condensation of thiourea with an α-halocarbonyl compound. researchgate.netorganic-chemistry.org
A variety of reagents and conditions can be employed to facilitate this cyclization. For example, 2-aminothiazole and its derivatives can be synthesized from the reaction of phenacyl bromide and thiourea in aqueous media catalyzed by diammonium hydrogen phosphate (B84403) and DABCO at room temperature. scilit.com Solid-phase synthesis techniques have also been applied, where a thiourea intermediate resin undergoes dehydrative cyclization with an α-bromoketone to afford a 2-amino-5-carboxylate thiazole resin. mdpi.com
Domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation offer a rapid and high-yielding route to 2-aminothiazoles. mdpi.com Additionally, one-pot syntheses have been developed where α-iodomethylcarbonyls are generated in situ from methylcarbonyl compounds and iodine, which then react with thiourea. researchgate.net
Formation of the Propanamide Moiety
Once the 2-aminothiazole core is synthesized, the next critical stage is the formation of the 3-aminopropanamide (B1594134) side chain. This is typically achieved through amide bond formation and chain elongation strategies.
Amide Bond Formation via Acyl Chlorides and Amines
A common and efficient method for forming the amide bond of the propanamide moiety is the reaction of a suitable amine with an acyl chloride. mdpi.comrsc.org In the context of synthesizing analogs of the target compound, a 2-aminothiazole derivative can be reacted with an acyl chloride, such as 3-chloropropionyl chloride, to introduce the propanamide backbone. This reaction is a nucleophilic acyl substitution where the amino group of the thiazole attacks the electrophilic carbonyl carbon of the acyl chloride. rsc.org
The reaction is often carried out in the presence of a base, like triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. mdpi.comrsc.org
Table 2: Amide Bond Formation with Acyl Chlorides
| Amine | Acyl Chloride | Base/Solvent | Product | Reference(s) |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Cinnamic acid chloride derivatives | NaHCO₃ / CH₂Cl₂ | Benzothiazole (B30560) amide derivatives | rsc.org |
Coupling Reactions for Propanamide Chain Elongation
Peptide coupling reagents are widely used to facilitate the formation of amide bonds, particularly in more complex molecules or when milder reaction conditions are required. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. nih.govpeptide.com
For the synthesis of the target compound, a precursor such as 3-amino-3-(1,3-thiazol-2-yl)propanoic acid can be coupled with ammonia (B1221849) or an ammonium (B1175870) source using a suitable coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salts like HBTU and PyBOP. peptide.combachem.com
The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a structural analog, involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, which is a coupling reaction to form the propanamide linkage. nih.gov
Stereoselective Synthesis Approaches for Chiral Forms (e.g., (3S)-3-Amino-3-(1,3-thiazol-2-yl)propanamide)
The synthesis of specific enantiomers, such as (3S)-3-Amino-3-(1,3-thiazol-2-yl)propanamide, requires stereoselective methods. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
One common strategy involves the use of chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral β-amino amides, (S,S)-(+)-pseudoephedrine can be used as a chiral auxiliary in aza-Michael reactions. acs.org The chiral auxiliary is first attached to an α,β-unsaturated carbonyl compound to form an amide. The conjugate addition of a nitrogen nucleophile then proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary yields the desired chiral β-amino amide. acs.org
Table 3: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Application | Reference(s) |
|---|---|---|---|
| (S,S)-(+)-Pseudoephedrine | Aza-Michael reaction | Asymmetric synthesis of β-amino esters and amides | acs.org |
| Evans' oxazolidinones | Various | Asymmetric synthesis of biologically active compounds | nih.gov |
Another powerful technique for obtaining enantiomerically pure compounds is enzymatic resolution. nih.gov This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipases can be used for the kinetic resolution of racemic amino esters or amides. researchgate.net In the context of the target compound, a racemic mixture of 3-Amino-3-(1,3-thiazol-2-yl)propanamide could potentially be resolved using an appropriate enzyme that selectively hydrolyzes or acylates one of the enantiomers. nih.govmdpi.com
Asymmetric Catalysis for Amino-Propanamide Formation
Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are the two main pillars of this field.
Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can effectively catalyze asymmetric reactions. For the synthesis of β³-amino acid derivatives, organocatalytic methods like the Mannich reaction, Michael addition, and aldol (B89426) reactions are particularly relevant. rsc.org For example, a chiral Brønsted acid or base could be used to catalyze the addition of a nucleophile to an imine, establishing the stereocenter of the β-amino acid derivative with high enantioselectivity. rsc.org
Transition-Metal Catalysis: Chiral complexes of metals like copper, iridium, and palladium are powerful catalysts for asymmetric C-C and C-N bond formation. researchgate.netresearchgate.net A potential strategy for synthesizing the target compound could involve a copper-catalyzed asymmetric conjugate addition of an amine source to a suitable α,β-unsaturated amide. The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center. researchgate.net For instance, photoredox catalysis combined with a chiral Brønsted acid has been used for three-component radical cascade reactions to produce heterocyclic γ-amino-acid derivatives. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. Techniques like microwave-assisted synthesis and one-pot multicomponent reactions are at the forefront of this effort.
Microwave-Assisted Synthesis of Thiazole-Propanamide Derivatives
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net The rapid, uniform heating can accelerate reaction rates and sometimes enable reactions that are sluggish under traditional conditions. nih.gov
The synthesis of heterocyclic compounds, including thiazoles and triazoles, has benefited significantly from this technology. nih.gov For example, the Hantzsch synthesis, a classic method for forming the thiazole ring via condensation of an α-haloketone with a thioamide, can be significantly accelerated. nih.govresearchgate.net Similarly, the formation of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been achieved rapidly with remarkable yields using microwave irradiation. nih.gov A reaction that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.govsci-hub.se
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 33–90 seconds | nih.gov |
| Yield | Moderate | Up to 82% | nih.gov |
| Conditions | Reflux | Irradiation (e.g., 250 W) | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is valued for its operational simplicity, reduction of waste from intermediate purification steps, and ability to rapidly generate molecular diversity.
The synthesis of substituted 2-aminothiazoles is well-suited to MCR strategies. A common one-pot, three-component approach involves the reaction of an α-nitro epoxide, potassium thiocyanate, and a primary amine, which proceeds smoothly to give polysubstituted 2-aminothiazoles in good yields. organic-chemistry.org Another catalyst-free, one-pot method uses the reaction of amines, isothiocyanates, and nitroepoxides to afford 2-iminothiazoles. nih.gov This strategy proceeds via the in situ formation of a thiourea intermediate, which then reacts with the epoxide. nih.gov Such methodologies provide a direct and efficient route to the core thiazole structure found in the target compound and its analogues.
Purification and Characterization of Synthesized Compounds (Spectroscopic and Chromatographic Methods)
Following synthesis, rigorous purification and structural characterization are essential to confirm the identity and purity of the target compound. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
The synthesized thiazole derivatives are generally purified using column chromatography over silica (B1680970) gel. nih.gov Purity is then assessed using methods like High-Performance Liquid Chromatography (HPLC). researchgate.net For chiral compounds, HPLC with a chiral stationary phase can be used to determine the enantiomeric excess. google.com
Structural elucidation relies on a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure. For a compound like this compound, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the thiazole ring protons, the methine (CH) and methylene (B1212753) (CH₂) protons of the propanamide backbone, and the protons of the two amino groups (NH₂). nih.govnih.govderpharmachemica.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching within the thiazole ring. nih.govderpharmachemica.com
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. derpharmachemica.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is compared against the calculated values for the proposed molecular formula. nih.gov
Table 3: Analytical Methods for Characterization of Thiazole-Propanamide Derivatives
| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| Column Chromatography | Purification | Separation of the desired compound from byproducts and unreacted starting materials. | nih.gov |
| HPLC | Purity Assessment | Quantifies the purity of the final compound; can determine enantiomeric excess with a chiral column. | researchgate.netgoogle.com |
| ¹H NMR | Structural Elucidation | Provides information on the number, connectivity, and chemical environment of protons. | nih.govderpharmachemica.com |
| ¹³C NMR | Structural Elucidation | Identifies all unique carbon atoms in the molecule. | nih.gov |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Measures the mass-to-charge ratio, confirming the molecular formula. | derpharmachemica.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups (e.g., C=O, N-H). | nih.govderpharmachemica.com |
Structural Modification and Derivatization Strategies of 3 Amino 3 1,3 Thiazol 2 Yl Propanamide Scaffolds
Modifications at the Thiazole (B1198619) Ring
The thiazole ring presents several positions amenable to substitution, allowing for the modulation of the molecule's electronic properties, steric profile, and potential for new interactions with biological targets. Key strategies include halogenation, the introduction of alkyl and aryl groups, and the incorporation of other heterocyclic systems.
Halogenation (e.g., 5-chloro-1,3-thiazol-2-yl)
Halogenation of the 2-amino-1,3-thiazole core is a valuable strategy for creating intermediates for further functionalization, often through organometal-catalyzed coupling reactions. nih.gov The regioselectivity of halogenation can be controlled by the choice of reagents and reaction conditions. Research has demonstrated efficient and selective methods for introducing halogens at specific positions on the thiazole ring. nih.gov
For instance, regioselective halogenation at the C-5 position of 2-amino-1,3-thiazole derivatives can be achieved at room temperature using copper(II) halides (CuCl₂ or CuBr₂) in acetonitrile. nih.gov This mild approach allows for the synthesis of 5-halo-thiazole derivatives. Other methods have been developed for dihalogenation or selective halogenation at the C-2 position, providing a toolkit for creating diverse halogenated scaffolds. nih.gov
Table 1: Regioselective Halogenation of 2-Amino-1,3-Thiazole Derivatives
| Position | Reagents | Conditions | Product Type |
|---|---|---|---|
| C-5 | CuCl₂ or CuBr₂ | Acetonitrile, Room Temperature | 5-Chloro or 5-Bromo |
| C-2, C-5 | n-Butyl nitrite, CuX₂ | > 65 °C | 2,5-Dihalo |
| C-2 | Alumina-supported Cu(I) or CuX | - | 2-Halo |
Data sourced from research on regioselective halogenation with copper salts. nih.gov
Alkyl and Aryl Substitutions at C-4 and C-5 Positions
The introduction of alkyl and aryl substituents at the C-4 and C-5 positions of the thiazole ring is a common strategy to explore the structure-activity relationship (SAR) of these compounds. These modifications can significantly impact the molecule's lipophilicity, conformation, and interaction with target proteins. nih.gov
An example of an alkyl substitution is seen in the compound (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide, which features a methyl group at the C-5 position. smolecule.com Aryl substitutions are also widely explored. For example, derivatives bearing a 4-(4-fluorophenyl)thiazol-2-yl moiety have been synthesized, representing an aryl substitution at the C-4 position. mdpi.com Palladium-catalyzed direct arylation methods have emerged as powerful tools for creating C-C bonds at these positions, allowing for the introduction of a wide variety of aryl groups. researchgate.net
Table 2: Examples of C-4 and C-5 Substituted Derivatives
| Compound Name | Substitution Position | Substituent Group |
|---|---|---|
| (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide | C-5 | Methyl |
| 3-((4-(4-Fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid | C-4 | 4-Fluorophenyl |
Incorporation of Additional Heterocyclic Moieties (e.g., Purine, Oxadiazole)
Fusing or linking the 3-amino-3-(1,3-thiazol-2-yl)propanamide scaffold with other heterocyclic rings is a sophisticated strategy to generate novel chemical entities with potentially enhanced or new biological activities. nih.govnih.gov This approach can create more complex and rigid structures, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com
Researchers have successfully synthesized derivatives that incorporate a range of heterocyclic fragments. researchgate.net For instance, studies have described the synthesis of complex molecules containing linked pyrazole (B372694) and pyrrole (B145914) rings. mdpi.com Another common approach involves the synthesis of derivatives that feature a 1,2,3-triazole ring, often prepared from hydrazone intermediates. researchgate.net These molecular hybrids combine the structural features of multiple heterocyclic systems, expanding the chemical space for drug discovery. nih.gov
Modifications at the Amino Group of the Propanamide Chain
The primary amino group on the propanamide side chain is a key site for derivatization, offering a straightforward handle for N-alkylation, N-acylation, and the formation of imines and hydrazones. These modifications alter the basicity, polarity, and hydrogen-bonding capacity of the side chain.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation of the amino group are fundamental transformations in medicinal chemistry. N-alkylation, particularly N-methylation, can increase a compound's lipophilicity, which may improve its membrane permeability and bioavailability. monash.edu However, it also removes a hydrogen bond donor, which can affect target binding. monash.edu Various methods exist for N-alkylation, including reactions with sodium hydride and methyl iodide or ruthenium-catalyzed reactions using alcohols as alkylating agents. monash.edurug.nl
N-acylation involves the reaction of the amino group with an acyl chloride or anhydride, forming an amide bond. This modification neutralizes the basicity of the amino group and introduces a new substituent, which can be tailored to probe for additional binding interactions.
Formation of Imines and Hydrazone Derivatives
The primary amino group readily condenses with aldehydes and ketones to form imines (Schiff bases). researchgate.net Furthermore, derivatization of the propanamide to a propanehydrazide allows for subsequent reaction with carbonyl compounds to form hydrazones. mdpi.com Hydrazones are generally more stable to hydrolysis under physiological conditions compared to imines. thebrpi.org
The formation of hydrazone derivatives has been a particularly fruitful strategy. researchgate.netnih.gov For example, propanehydrazide intermediates have been reacted with various substituted benzaldehydes to yield a series of N'-benzylidene-propanehydrazides. mdpi.com The hydrazone linkage serves as a versatile linker to introduce diverse aromatic and heterocyclic moieties, and this class of derivatives has shown promising biological activities. researchgate.netnih.gov
Table 3: Comparison of Imine and Hydrazone Derivatives
| Derivative | Linkage | Stability | Synthetic Precursors |
|---|---|---|---|
| Imine | C=N | Less stable to hydrolysis | Primary amine + Aldehyde/Ketone |
| Hydrazone | C=N-N | More stable to hydrolysis | Hydrazine/Hydrazide + Aldehyde/Ketone |
This table highlights key differences between imine and hydrazone modifications. thebrpi.org
Modifications at the Amide Nitrogen and Carbonyl Groups
The amide bond is a critical functional group in many biologically active molecules, offering a combination of hydrogen bond donor and acceptor capabilities. However, it is also susceptible to enzymatic hydrolysis. Therefore, modifications at the amide nitrogen and isosteric replacement of the carbonyl group are common strategies in drug design.
Introducing substituents on the amide nitrogen of the this compound scaffold is a primary strategy to modulate its biological activity and properties. The synthesis of these N-substituted derivatives typically involves the coupling of the corresponding 3-amino-3-(1,3-thiazol-2-yl)propanoic acid with a diverse range of primary or secondary amines. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond.
Research has shown that a variety of substituents, including alkyl, aryl, and heteroaryl moieties, can be incorporated at this position. For instance, the synthesis of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives has been reported, highlighting the chemical tractability of this modification. tandfonline.com The nature of the N-substituent can significantly influence the compound's lipophilicity, steric profile, and potential for additional interactions with biological targets. The introduction of aromatic and heterocyclic rings can lead to derivatives with varied electronic and conformational properties. nih.gov
Below is a table summarizing various N-substituents that have been incorporated into similar propanamide scaffolds, showcasing the diversity of this derivatization strategy.
| Substituent Group (R) | Rationale for Modification |
| Phenyl | Introduction of a basic aromatic moiety to explore π-stacking interactions. |
| 4-Chlorophenyl | Alteration of electronic properties and lipophilicity through halogen substitution. |
| 4-Methoxyphenyl | Introduction of an electron-donating group to modulate electronic character. |
| Naphthalen-2-yl | Extension of the aromatic system to probe larger binding pockets. |
| 1-Methyl-1H-tetrazol-5-yl | Incorporation of a metabolically stable, polar heterocyclic ring. |
| Benzothiazol-2-yl | Introduction of a bicyclic heteroaromatic system for extended interactions. |
This table is generated based on findings from related thiazole propanamide structures.
Isosteric replacement of the amide bond is a powerful tool in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties while retaining or improving biological activity. nih.govcambridgemedchemconsulting.com A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. For the amide group in this compound, several isosteric replacements can be considered.
1,2,4-Oxadiazoles: This five-membered heterocycle is a well-established bioisostere of the amide functionality. nih.govmdpi.com It can mimic the geometry and electronic properties of the amide bond but is significantly more resistant to hydrolysis by proteases. researchgate.net The synthesis of 1,2,4-oxadiazole-containing analogues generally involves the cyclization of an acyl amidoxime (B1450833) intermediate. nih.gov
1,2,3-Triazoles: The 1,2,3-triazole ring is another common amide bond surrogate, readily synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govmdpi.comresearchgate.netchimia.chacs.org The 1,4-disubstituted triazole, in particular, is an excellent mimic of the trans-amide bond, preserving the geometry and hydrogen-bonding capabilities. mdpi.com This modification can lead to compounds with improved metabolic stability. researchgate.net
(Z)-Fluoroalkenes: A more recent development in amide isosteres is the use of (Z)-fluoroalkenes. psychoactif.orgtandfonline.com The fluoroalkene moiety can replicate the planar geometry and dipole moment of the amide bond. This substitution can address shortcomings of the parent amide, such as metabolic instability, while potentially improving absorption, distribution, metabolism, and excretion (ADME) properties. psychoactif.org
The following table details potential isosteric replacements for the amide group in the propanamide scaffold.
| Isosteric Replacement | Key Features |
| 1,2,4-Oxadiazole | Mimics amide geometry, resistant to hydrolysis, can improve metabolic stability. nih.govresearchgate.net |
| 1,2,3-Triazole | Excellent trans-amide bond mimic, stable to enzymatic degradation, synthetically accessible via click chemistry. mdpi.comresearchgate.net |
| (Z)-Fluoroalkene | Replicates amide planarity and dipole moment, can enhance metabolic stability and ADME properties. psychoactif.orgtandfonline.com |
This table is compiled from general principles of medicinal chemistry and review articles on amide bioisosteres.
Homologation and Truncation of the Propanamide Chain
Homologation: The extension of the propanamide chain by one or more methylene (B1212753) units results in γ-amino or δ-amino amide analogues, respectively. A classical method for such one-carbon homologation of the corresponding carboxylic acid precursor is the Arndt-Eistert reaction . wikipedia.orgorganic-chemistry.org This reaction sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water or an amine) yields the chain-extended carboxylic acid or amide. rsc.orgambeed.com This method is well-suited for producing β-amino acids from α-amino acids and can be adapted for the homologation of β-amino acid derivatives. wikipedia.org
Truncation: Shortening the propanamide chain by one carbon atom would lead to a 2-amino-2-(1,3-thiazol-2-yl)acetamide derivative. This can be achieved through chemical degradations that remove a carbon atom. The Hofmann rearrangement and the Curtius rearrangement are two well-established methods for this purpose. nrochemistry.comwikipedia.orgtcichemicals.commasterorganicchemistry.comwikipedia.orgnih.govallen.inchemistrysteps.comnih.gov
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom by treatment with bromine and a strong base. nrochemistry.comwikipedia.orgtcichemicals.comchemistrysteps.com The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine. wikipedia.org
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine, carbamate, or urea (B33335). masterorganicchemistry.comwikipedia.orgnih.govallen.inchemistrysteps.comnih.gov This method is known for its tolerance of various functional groups and retention of stereochemistry. nih.gov
The table below outlines the strategies for modifying the propanamide chain length.
| Modification Strategy | Resulting Structure | Common Synthetic Method |
| Homologation (Chain Extension) | γ-Amino-γ-(1,3-thiazol-2-yl)butanamide | Arndt-Eistert Reaction wikipedia.orgorganic-chemistry.org |
| Truncation (Chain Shortening) | 2-Amino-2-(1,3-thiazol-2-yl)acetamide | Hofmann or Curtius Rearrangement nrochemistry.commasterorganicchemistry.com |
This table describes general synthetic strategies applicable to the modification of the target scaffold.
Mechanistic Investigations of Biological Activity Preclinical in Vitro/in Vivo
Enzyme Inhibition Studies
The thiazole (B1198619) scaffold is a crucial pharmacophore in a variety of enzyme inhibitors. Preclinical studies have demonstrated that derivatives and hybrids incorporating this moiety can effectively target bacterial, fungal, and other enzymatic systems.
DNA Gyrase and Topoisomerase IV Inhibition by Related Thiazole Compounds
Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that regulate the topological state of DNA during replication, making them validated targets for antibacterial agents. nih.govresearchgate.net A growing body of research has focused on developing novel inhibitors that target the ATP-binding sites of these enzymes, offering an alternative to established drugs like fluoroquinolones. researchgate.net
Within this context, compounds featuring a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold have emerged as potent inhibitors of Escherichia coli DNA gyrase. nih.govresearchgate.net Structure-based optimization of initial hits has led to the development of second-generation analogs with significantly improved, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and E. coli. brc.hu These compounds act as ATP-competitive inhibitors, binding to the GyrB and ParE subunits that contain the ATPase active site. brc.hursc.org The structural similarities between the bacterial enzymes offer the potential for designing dual-targeting inhibitors, which may slow the development of resistance. brc.hu While some of these compounds show promising enzyme inhibition, their antibacterial activity against Gram-negative strains can be limited by issues with cell wall penetration or efflux pump substrates. nih.govresearchgate.net
| Compound Scaffold | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[d]thiazole | DNA Gyrase | E. coli | Low Nanomolar Range | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[d]thiazole | Topoisomerase IV | E. coli | Micromolar Range | nih.gov |
| Optimized Tetrahydrobenzo[d]thiazole Analog | DNA Gyrase | S. aureus | Nanomolar Range | brc.hu |
| Optimized Tetrahydrobenzo[d]thiazole Analog | Topoisomerase IV | S. aureus | Nanomolar Range | brc.hu |
| Benzothiazole (B30560) Conjugate (18b) | DNA Gyrase | E. coli | Low Nanomolar Range | rsc.org |
| Benzothiazole Conjugate (18b) | Topoisomerase IV | E. coli | Slightly Weaker than Gyrase Inhibition | rsc.org |
Alkaline Phosphatase Inhibition by Thiazole-Oxadiazole Hybrids
Alkaline phosphatases (APs) are a group of enzymes that hydrolyze monophosphate esters and are widely distributed from bacteria to mammals. nih.gov The overexpression of certain APs, like Intestinal Alkaline Phosphatase (IAP), is linked to various diseases, making them a target for therapeutic intervention. macewan.ca
A unique series of bi-heterocyclic hybrids, combining 1,3-thiazole and 1,3,4-oxadiazole (B1194373) moieties linked with a propanamide unit, have been synthesized and evaluated for their inhibitory effects against alkaline phosphatase. nih.govresearchgate.net All tested molecules in this series demonstrated substantial inhibitory potential, with IC₅₀ values significantly lower than the standard inhibitor KH₂PO₄ (IC₅₀ value of 5.242 ± 0.473 μM). nih.gov Kinetic mechanism studies using Lineweaver-Burk plots revealed that some of these compounds act as non-competitive inhibitors, forming an enzyme-inhibitor complex. For instance, one potent compound (8g) exhibited a Kᵢ value of 0.42 μM. nih.govresearchgate.net These findings suggest that hybrid molecules containing thiazole are promising scaffolds for developing non-toxic medicinal agents for ailments associated with alkaline phosphatase. nih.govchem960.com
| Compound Series | Target Enzyme | Inhibition Potency | Mechanism of Action | Reference |
|---|---|---|---|---|
| Thiazole-Oxadiazole Propanamides (8a-h) | Alkaline Phosphatase | IC₅₀ values lower than standard (5.242 μM) | Non-competitive (for compound 8g) | nih.gov |
| Compound 8g | Alkaline Phosphatase | Kᵢ = 0.42 μM | Non-competitive | researchgate.net |
Urease Inhibition by Bi-heterocyclic Propanamides
Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov This activity is implicated in pathologies associated with bacteria such as Helicobacter pylori. The development of potent and non-toxic urease inhibitors is therefore of significant interest.
A novel series of bi-heterocyclic propanamides has been synthesized by accomplishing S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. nih.govnih.govresearchgate.net The entire series of synthesized compounds exhibited very promising in vitro inhibitory activity against Jack bean urease, with IC₅₀ values ranging from 1.11 to 20.20 µM. nih.gov This potency was notably superior to the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 µM). nih.gov The structure-activity relationship suggests that minor modifications to the heterocyclic structures can lead to significant changes in biological activity. nih.gov
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) ± SEM | Reference |
|---|---|---|---|
| 7a | 4-OH | 1.11 ± 0.11 | nih.gov |
| 7b | 2-Cl | 1.16 ± 0.02 | nih.gov |
| 7c | 2,4-diCl | 1.21 ± 0.05 | nih.gov |
| 7d | 2-NO₂ | 1.29 ± 0.08 | nih.gov |
| 7e | 4-F | 1.35 ± 0.03 | nih.gov |
| Standard | Thiourea | 21.25 ± 0.15 | nih.gov |
DprE1 Inhibition in Mycobacterial Pathways
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govacs.org Its critical role makes it a highly vulnerable and attractive target for new anti-tuberculosis drugs. acs.orgvlifesciences.com
Several classes of compounds containing thiazole and related heterocycles, such as benzothiazinones (BTZs), have been identified as potent DprE1 inhibitors. nih.govresearchgate.net Structural studies have revealed the mode of inhibitor binding. Some inhibitors, like the BTZ-derived nitroso derivative CT325, form a covalent bond with a conserved cysteine residue (Cys387) in the active site. nih.govresearchgate.net However, the formation of this covalent link is not strictly required for binding, as related non-covalent inhibitors have also been identified. nih.gov The active-site pocket of DprE1 includes distinct polar, hydrophobic, and lipophilic regions that interact with inhibitors. nih.gov Thiazole-containing compounds like TCA-1, a benzothiazole derivative, bind non-covalently to DprE1, making hydrophobic and van der Waals contacts with residues such as Cys387 and Tyr314. vlifesciences.com This research provides a structural basis for the rational design of new and more effective DprE1 inhibitors. nih.gov
Interactions with Molecular Targets and Pathways
Beyond direct enzyme inhibition, preclinical studies have explored the interaction of thiazole-containing molecules with other key biological targets, such as cell surface receptors, which are integral to various signaling pathways.
Receptor Binding Assays (Excluding Human Clinical Context)
Receptor binding assays are fundamental preclinical tools used to determine the affinity of a compound for a specific molecular target. Thiazole derivatives have been evaluated against a range of receptors, revealing their potential to modulate different biological systems.
For example, certain synthesized thiazole derivatives have been tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a transmembrane tyrosine kinase receptor that plays a key role in tumor angiogenesis. mdpi.comresearchgate.net In one study, compound 4c, a thiazole derivative, showed potent inhibition of the VEGFR-2 enzyme with an IC₅₀ value of 0.15 µM, comparable to the standard inhibitor Sorafenib (IC₅₀ = 0.059 µM). mdpi.comresearchgate.net
In other studies, novel thiadiazole derivatives, which share a similar five-membered heterocyclic structure, were identified as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel. nih.gov Several analogs exhibited inhibition percentages comparable to the standard antagonist Brilliant Blue G, with subsequent concentration-response curves yielding IC₅₀ values for the most potent compounds. nih.gov These preclinical assays are crucial for identifying the molecular targets of new chemical entities and understanding their mechanism of action before any potential clinical consideration. mdpi.com
| Compound Type | Molecular Target | Assay Result | Reference |
|---|---|---|---|
| Thiazole derivative (4c) | VEGFR-2 | IC₅₀ = 0.15 µM | mdpi.comresearchgate.net |
| Thiadiazole derivative (9f) | P2X7 Receptor | Potent Antagonist Activity | nih.gov |
Modulation of Cellular Processes (e.g., DNA replication, protein synthesis)
Detailed mechanistic studies elucidating the specific effects of 3-Amino-3-(1,3-thiazol-2-yl)propanamide on fundamental cellular processes such as DNA replication and protein synthesis are not extensively documented in publicly available literature. While the broader class of thiazole-containing compounds is known to interact with various biological targets, the precise molecular mechanisms for this specific propanamide derivative remain an area for further investigation. Research into related aminonucleoside derivatives has explored their synthesis and interaction with ribosomal reactions, but direct evidence linking this compound to the modulation of DNA or protein synthesis pathways is yet to be established.
Cellular Assays for Activity Profiling (Excluding Human Cell Lines for Clinical Inference)
Antimicrobial Activity against Pathogenic Microorganisms (Bacterial and Fungal Strains)
Derivatives of this compound, specifically those based on the 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid scaffold, have been synthesized and evaluated for their antimicrobial properties. researchgate.netnih.govnih.gov These studies reveal that the antimicrobial efficacy is highly dependent on the specific substitutions on the thiazole ring and associated moieties. nih.gov
In one study, a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids were tested against a panel of Gram-positive and Gram-negative bacteria. researchgate.net The parent compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, showed no inhibition ("ni") against the tested strains. researchgate.net However, derivatives with various aromatic and heterocyclic fragments exhibited modest activity, with Minimum Inhibitory Concentrations (MIC) generally around 250 µg/mL to 500 µg/mL. researchgate.net Notably, compounds featuring furan (B31954) and bromothiophene substituents demonstrated the most promising antibacterial activity within this series. nih.gov Another derivative with a phenyl substituent in the 4-position of the thiazole ring also showed higher antibacterial activity compared to other analogs. nih.gov
Table 1: In Vitro Antibacterial Activity of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic Acid Derivatives researchgate.net
| Compound ID | Substituent (R) | Staphylococcus aureus (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| 3a | C6H5 | 250 | 250 | 250 | 250 |
| 3b | 4-NO2-C6H4 | 250 | 250 | 250 | 250 |
| 3c | 4-F-C6H4 | 250 | 250 | 250 | 250 |
| 3g | Furan-2-yl | 125 | 125 | 250 | 250 |
| 3i | 5-Bromothiophen-2-yl | 125 | 125 | 250 | 250 |
| 11 | Naphthoquinone ring | 62.5 | 62.5 | 125 | 125 |
Data sourced from a study on related propanoic acid derivatives.
Anticancer Activity in Model Cell Lines (In Vitro)
The anticancer potential of compounds containing the amino-thiazole scaffold has been explored in various studies. A notable example is the evaluation of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which incorporates a similar structural motif. univ.kiev.ua This compound was screened against a panel of approximately 60 cancer cell lines by the National Cancer Institute (NCI). univ.kiev.ua
Table 2: In Vitro Anticancer Activity of 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one univ.kiev.ua
| Cancer Sub-Panel | Cell Line | Growth Percent (GP %) |
| Breast Cancer | MDA-MB-468 | 10.72 |
| Breast Cancer | MCF7 | 26.62 |
| Renal Cancer | UO-31 | 22.78 |
| Melanoma | SK-MEL-5 | 22.08 |
Data represents the percentage of cancer cell growth, with lower values indicating higher activity.
Emerging Biological Activities of Related Thiazole-Propanamides (e.g., Anticonvulsant, Anti-inflammatory)
Beyond antimicrobial and anticancer applications, the thiazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.gov Research into related thiazole derivatives, including structures analogous to propanamides like carboxamides and acetic acids, has revealed significant potential in other therapeutic areas, notably as anticonvulsant and anti-inflammatory agents. nih.govmdpi.comorientjchem.org
Anti-inflammatory Activity: A series of 4-arylthiazole acetic acid derivatives have been investigated for their anti-inflammatory effects. nih.gov Certain compounds, such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid, were found to strongly suppress paw edema formation in rat models. nih.gov The mechanism of action for these compounds was linked to the inhibition of trypsin and chymotrypsin (B1334515) activities and the inhibition of hyperthermic lysis of erythrocytes. nih.gov This suggests that thiazole-propanamide scaffolds could be promising candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Activity: The structural features of thiazole have been incorporated into the design of novel anticonvulsant agents. biointerfaceresearch.comnih.gov Studies on thiazole-bearing 4-thiazolidinones have identified compounds with excellent anticonvulsant activity in both the pentylenetetrazole-induced seizure assay and the maximal electroshock seizure test. mdpi.com The development of new antiepileptic drugs is a significant challenge, and the carboxamide moiety, a key feature of propanamides, is also present in many compounds studied for anticonvulsant activity. sphinxsai.com This convergence of structural motifs suggests that thiazole-propanamide derivatives represent a promising avenue for future research in epilepsy treatment. biointerfaceresearch.comsphinxsai.com
Structure Activity Relationship Sar Studies and Molecular Design
Correlations Between Structural Features and Biological Potency
Studies on derivatives of 3-Amino-3-(1,3-thiazol-2-yl)propanamide have revealed significant correlations between their structural features and biological potency, particularly in the context of antimicrobial activity. Research on a series of structurally related 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids has provided valuable insights into these relationships. nih.govresearchgate.net
Key findings indicate that the nature of the substituent at the 5-position of the thiazolidinone ring, a related heterocyclic system, plays a critical role in determining antibacterial efficacy. For instance, the introduction of heterocyclic fragments such as furan (B31954) and bromothiophene at this position has been shown to result in the highest antibacterial activity within the tested series. nih.govresearchgate.net In contrast, aromatic substituents bearing nitro, fluoro, or chloro groups did not exhibit any inhibitory effects. nih.gov
Furthermore, modifications at the 4-position of the thiazole (B1198619) ring have also been demonstrated to influence activity. The presence of a phenyl substituent at this position was associated with the highest antibacterial activity among a series of tested thiazole compounds. nih.govresearchgate.net A particularly noteworthy finding is the potent antibacterial activity exhibited by a derivative containing a naphthoquinone ring, highlighting the significant impact that larger, fused ring systems can have on biological potency. nih.gov
A quantitative structure-activity relationship (QSAR) study on a series of amino acid-conjugated 2-amino-arylthiazoles, including several propanamide derivatives, has provided further insights into the structural requirements for antifungal activity. The study, which correlated physicochemical parameters with inhibitory zones against various fungi, underscores the importance of specific structural attributes for potent activity. researchgate.net
The following table summarizes the antifungal activity of selected 2-amino-N-(4-arylthiazol-2-yl)propanamide derivatives, illustrating the impact of substitutions on both the amino acid and the arylthiazole moieties.
| Compound ID | R (Amino Acid Side Chain) | Ar (Aryl Group) | Antifungal Activity (Inhibitory Zone in mm) |
| 1 | -CH(CH₃)₂ | -C₆H₅ | 3 |
| 2 | -CH(CH₃)₂ | -C₆H₄-Cl | 4 |
| 3 | -CH₂-(1H-indol-3-yl) | -C₆H₅ | 4 |
| 4 | -CH₂-(1H-indol-3-yl) | -C₆H₄-Cl | 4 |
| 5 | -CH₂-(1-((benzyloxy)methyl)-1H-imidazol-4-yl) | -C₆H₅ | 3 |
| 6 | -CH₂-(1-((benzyloxy)methyl)-1H-imidazol-4-yl) | -C₆H₄-Cl | 5 |
| 7 | -CH₂-O-benzyl | -C₆H₅ | 0 |
| 8 | -CH₂-O-benzyl | -C₆H₄-Cl | 0 |
Data sourced from a QSAR study on amino acid conjugated 2-amino-arylthiazoles. researchgate.net
These findings collectively suggest that the biological potency of this compound derivatives can be significantly modulated by strategic substitutions on the thiazole ring and adjacent functionalities.
Influence of Substituent Electronic and Steric Properties on Activity
Research on related thiazole derivatives has shown that the presence of certain substituents can dramatically impact antimicrobial properties. For example, in a series of 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, compounds bearing furan and bromothiophene substituents exhibited the highest antibacterial activity. nih.govresearchgate.net This suggests that the electronic and steric profiles of these heterocyclic rings are favorable for interaction with the bacterial target. Conversely, the introduction of aromatic rings with electron-withdrawing groups such as nitro (NO₂), fluorine (F), and chlorine (Cl) did not result in any inhibitory effect, indicating that such electronic modifications are detrimental to activity in this particular scaffold. nih.gov
The steric bulk of substituents also plays a significant role. In a study of thiazolyl resorcinols as tyrosinase inhibitors, it was observed that while a variety of substituents on the 2-amino group of the thiazole ring were tolerated, there was a clear preference for smaller substituents in both amine and amide series for enhanced activity. nih.gov This suggests that bulky groups may cause steric hindrance, preventing optimal binding to the active site of the enzyme.
The following table illustrates the effect of different substituents on the antibacterial activity of 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid derivatives.
| Substituent at 5-position | Electronic/Steric Properties | Antibacterial Activity |
| Furan | Heterocyclic, electron-rich | High |
| Bromothiophene | Heterocyclic, electron-rich with a halogen | High |
| Phenyl | Aromatic | Moderate |
| Nitrophenyl | Aromatic, electron-withdrawing | Inactive |
| Fluorophenyl | Aromatic, electron-withdrawing | Inactive |
| Chlorophenyl | Aromatic, electron-withdrawing | Inactive |
Data inferred from studies on structurally related compounds. nih.govresearchgate.net
These observations underscore the importance of a careful balance of electronic and steric factors in the design of potent this compound-based therapeutic agents.
Role of the Thiazole Ring in Molecular Interactions
The thiazole ring is a cornerstone of the this compound structure, playing a pivotal role in its molecular interactions and biological activity. This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, imparts unique physicochemical properties to the molecule that are essential for its function.
The heteroatoms within the thiazole ring, particularly the nitrogen and sulfur, are key to its ability to engage in various non-covalent interactions with biological macromolecules. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom, with its larger size and polarizability, can participate in van der Waals and other non-bonding interactions. nih.gov These interactions are crucial for the proper orientation and binding of the molecule within the active site of a target enzyme or receptor.
In the context of antimicrobial activity, the thiazole nucleus is a well-established pharmacophore found in numerous clinically used drugs. nih.gov Its presence is often associated with the ability to interfere with essential microbial processes. For instance, thiazole-containing compounds have been shown to inhibit bacterial enzymes and disrupt cell wall synthesis.
Molecular modeling studies on thiazolyl resorcinols have suggested that the thiazole ring's interactions within the active site of human tyrosinase are predominantly hydrophobic. nih.gov The ring is positioned in a pocket defined by hydrophobic amino acid residues. Furthermore, a specific interaction between the thiazole sulfur and a conserved asparagine residue has been proposed to be a key factor in the superior inhibitory activity of these compounds. nih.gov
The importance of the thiazole ring is further highlighted by the fact that even minor modifications, such as inverting the ring, can lead to a complete loss of biological activity, demonstrating its critical role in molecular recognition. nih.gov
Impact of the Propanamide Linker on Biological Recognition
The three-carbon chain of the propanamide linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding within a receptor or enzyme active site. This flexibility can be critical for accommodating the specific steric and electronic requirements of the binding pocket. The length of the linker is also a key determinant of activity, as it dictates the spatial relationship between the thiazole ring and the terminal amide. An optimal linker length ensures that these key functional groups are positioned correctly to engage in essential interactions with the target.
While direct studies on the propanamide linker in the specific context of this compound are limited, research on other classes of bioactive molecules has consistently demonstrated the importance of linker design. For instance, in a series of benzothiazole (B30560) derivatives, a propanamide linker was utilized to connect the core heterocycle to a pyrrolidine (B122466) or morpholine (B109124) moiety, leading to compounds with inhibitory activity against monoamine oxidase-B and butyrylcholinesterase.
Chirality and Stereochemical Effects on Activity
Chirality plays a pivotal role in the biological activity of this compound, as the carbon atom to which both the amino group and the thiazole ring are attached is a stereocenter. This gives rise to two enantiomers, (R)- and (S)-3-Amino-3-(1,3-thiazol-2-yl)propanamide, which can exhibit significantly different pharmacological properties.
It is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets such as enzymes and receptors. nih.gov Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govnih.gov
While specific studies detailing the stereoselective activity of the enantiomers of this compound are not extensively available in the public domain, the existence of specific chiral versions of its derivatives, such as (3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide, underscores the importance of stereochemistry in this class of compounds. ambeed.com
Research on other chiral amino acid derivatives has consistently demonstrated the profound impact of stereochemistry on biological activity. For example, in a study of nature-inspired 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to the potential mediation of their uptake by the L-amino acid transport system. nih.gov Such findings suggest that the biological activity of this compound and its analogs is likely to be highly dependent on their stereochemical configuration.
Molecular modeling studies on related chiral compounds have provided insights into the structural and stereochemical requirements for efficient interaction with their biological targets. nih.gov These studies often reveal that one enantiomer can form more favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the active site of a protein, leading to a higher binding affinity and greater biological potency.
The synthesis of enantiomerically pure forms of this compound is therefore a critical aspect of its development as a therapeutic agent, as it allows for the evaluation of the individual enantiomers and the selection of the one with the optimal therapeutic profile.
Computational Chemistry and Molecular Modeling Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling"3-Amino-3-(1,3-thiazol-2-yl)propanamide" has not been included as part of a dataset in any published QSAR studies. Therefore, no QSAR models or equations describing the relationship between its structural features and a particular biological activity have been developed.
Descriptor Calculation and Selection
The process of understanding the structure-activity relationship (SAR) of a compound like this compound begins with the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. A wide array of descriptors, including 1D, 2D, and 3D descriptors, can be calculated using various software programs such as PaDEL, Mordred, and ChemoPy. ymerdigital.com
For a comprehensive analysis, several classes of descriptors would be calculated for this compound. These include:
Constitutional descriptors: These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts.
Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.
Quantum-chemical descriptors: Obtained from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.govnih.gov
Once a large pool of descriptors is generated, a critical step is the selection of a relevant subset to build a predictive model. This is necessary to avoid overfitting and to identify the descriptors that have the most significant impact on the biological activity of interest. laccei.org Techniques like the CfsSubsetEval attribute evaluator combined with a BestFirst search method, as implemented in software like Weka, can be employed for this purpose. laccei.org The Variable Inflation Factor (VIF) is another statistical tool used to assess the multicollinearity between descriptors, ensuring that the selected descriptors are independent of each other. ymerdigital.com
A hypothetical selection of descriptors for this compound could include those that characterize its hydrogen bonding capacity, lipophilicity, and electronic distribution, as these properties are often critical for interactions with biological targets. ijirt.org
Table 1: Examples of Molecular Descriptors for this compound
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| Topological | Zagreb Index | A measure of the branching of the molecular skeleton. |
| Balaban J Index | A distance-based topological index. | |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Dipole Moment | A measure of the polarity of the molecule. |
Statistical Model Development for Activity Prediction
Following the selection of relevant descriptors, a statistical model can be developed to establish a quantitative structure-activity relationship (QSAR). ymerdigital.com QSAR models are mathematical equations that correlate the molecular descriptors of a set of compounds with their experimentally determined biological activity. ymerdigital.comnih.gov
For this compound and its analogues, a common approach is to use Multiple Linear Regression (MLR) to generate a QSAR model. laccei.org The dataset of compounds would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. laccei.org The quality of the resulting QSAR model is assessed using various statistical parameters, including the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_ext).
A hypothetical QSAR model for a series of thiazole (B1198619) derivatives, including this compound, might take the following form:
pIC50 = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients for the selected descriptors. laccei.org Such a model would not only predict the activity of new, unsynthesized compounds but also provide insights into the structural features that are important for the desired biological effect. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and its binding dynamics with a biological target, such as a protein receptor. mdpi.comnih.gov
The starting point for an MD simulation is often a 3D structure of the compound, which can be optimized using quantum mechanical methods like Density Functional Theory (DFT). mdpi.com The simulation then calculates the trajectory of the atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, identifying low-energy and therefore more probable conformations. nih.govnih.gov
When studying the interaction of this compound with a target protein, the simulation can reveal the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the dynamic changes that occur upon binding. mdpi.com This information is crucial for understanding the mechanism of action and for the rational design of more potent analogues.
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the system. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position, highlighting flexible regions of the molecule or protein. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the target over time. |
| Binding Free Energy Calculation | Estimates the strength of the interaction between the ligand and the protein. |
Role As Chemical Building Blocks and Precursors
Intermediate in the Synthesis of Complex Heterocyclic Systems
The molecular architecture of 3-Amino-3-(1,3-thiazol-2-yl)propanamide, featuring a 2-aminothiazole (B372263) core, provides multiple reactive sites for constructing larger, more intricate heterocyclic systems. nanobe.orgnih.gov The amino group attached to the thiazole (B1198619) ring is a key functional group that can readily participate in reactions to form new rings. For instance, it can be used in cyclization reactions with appropriate reagents to create fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. mdpi.com
The synthesis process often involves the reaction of the 2-aminothiazole moiety with other bifunctional molecules. nih.gov For example, condensation reactions with α-haloketones or other electrophilic reagents can lead to the formation of annulated structures where a new ring is built onto the thiazole core. mdpi.com Researchers have successfully used 2-aminothiazole derivatives as starting materials to prepare a variety of fused and linked heterocyclic compounds, including:
Imidazolidines nanobe.org
1,3-Oxazepine derivatives nanobe.org
Tetrazoles nanobe.org
Thiazolo[4,5-d]pyridazines nih.gov
These complex systems are of significant interest in medicinal chemistry due to their diverse biological activities. The ability of the this compound backbone to serve as a reliable starting point for such syntheses underscores its importance as a valuable chemical intermediate. nih.gov
Scaffolding for Drug Discovery Research (Lead Compound Identification and Optimization)
In the field of drug discovery, a "scaffold" refers to the core structure of a molecule that can be systematically decorated with various functional groups to create a library of related compounds. The 1,3-thiazole ring is widely regarded as a "privileged scaffold" because it is a common feature in numerous pharmacologically active compounds. nih.govnih.gov this compound serves as an excellent example of such a scaffold, offering several points for chemical modification to explore structure-activity relationships (SAR).
The process of lead compound identification and optimization involves synthesizing analogs of the initial "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. The structure of this compound allows for modifications at the amino group, the propanamide side chain, and potentially the thiazole ring itself. This systematic modification allows medicinal chemists to fine-tune the molecule's properties to interact more effectively with a specific biological target. nih.gov For instance, related thiazole-based scaffolds have been optimized to develop potent agents against sensitive and resistant cancer cell lines. nih.gov
The table below illustrates the potential points of diversification on the this compound scaffold for generating a chemical library for drug discovery.
| Scaffold Position | Potential Modification (R-group) | Objective in Lead Optimization |
|---|---|---|
| Amino Group (-NH2) | Alkylation, Acylation, Sulfonylation | Modify hydrogen bonding, alter solubility, improve target binding |
| Propanamide Side Chain | Vary length, introduce branching, form cyclic structures | Change conformation, improve metabolic stability, alter lipophilicity |
| Thiazole Ring (C4 & C5 positions) | Substitution with halogens, alkyl, or aryl groups | Modulate electronic properties, enhance binding affinity, block metabolism |
This strategic approach of using a core scaffold is fundamental to modern drug discovery, enabling the efficient exploration of chemical space to identify new therapeutic candidates. nih.govacs.org
Applications in Materials Science or Agrochemical Research (Non-Clinical)
Beyond its role in medicine, the thiazole motif is also explored in non-clinical fields like agrochemical research. nih.gov Derivatives of thiazole are investigated for their potential as pesticides, herbicides, and plant growth regulators. nih.govontosight.ai
A notable example involves a closely related series of compounds, N,N-disubstituted β-amino acids featuring a thiazole ring. nih.govresearchgate.net Research has demonstrated that a specific derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, exhibits significant plant growth-promoting properties. nih.gov In studies conducted on rapeseed (Brassica napus), application of this compound led to marked improvements in key agricultural metrics.
The findings from this research highlight the potential of thiazole-propanamide derivatives in agriculture. The application of the test compound resulted in a substantial increase in both seed yield and the quality of the harvested seeds, as measured by oil and protein content.
| Parameter | Observation | Significance |
|---|---|---|
| Rapeseed Seed Yield | Increased by 19%–40% compared to the control group. nih.gov | Higher crop productivity per unit area. |
| Oil Content | Significantly increased with compound application. nih.gov | Enhanced value of the crop for oil production. |
| Protein Content | Nearly doubled at an optimal concentration (75 mg/L). nih.gov | Improved nutritional quality of the resulting rapeseed meal. |
These results suggest that the this compound scaffold and its derivatives represent a promising area for the development of new agrochemicals designed to enhance crop yield and quality. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
While established methods like the Hantzsch synthesis provide a reliable route to the thiazole (B1198619) core, future research should focus on developing more efficient, sustainable, and versatile synthetic pathways for 3-Amino-3-(1,3-thiazol-2-yl)propanamide and its derivatives. nih.govresearchgate.net Key areas for exploration include:
Green Chemistry Approaches: Investigation into eco-friendly catalytic systems, such as nano-catalysts or biocatalysts, could reduce reliance on harsh reagents and solvents. researchgate.net Microwave-assisted synthesis represents another avenue to shorten reaction times and potentially increase yields. researchgate.net
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the alpha-carbon (the carbon atom bonded to the amino group) is crucial. This would allow for the synthesis of enantiomerically pure forms of the compound, which is vital for studying stereospecific interactions with biological targets.
Flow Chemistry: The application of continuous flow manufacturing could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher purity, better scalability, and improved safety compared to traditional batch processing.
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core structure or its complex derivatives in a single step would significantly improve synthetic efficiency. This approach aligns with the principles of atom economy and reduces the number of purification steps required.
Discovery of New Preclinical Biological Activities
The thiazole moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.commdpi.comnih.govresearchgate.net Future research on this compound should aim to uncover new preclinical biological activities beyond those commonly associated with the thiazole class. A systematic screening approach against a wide range of biological targets could reveal untapped therapeutic potential.
Table 1: Potential Areas for Biological Activity Screening
| Therapeutic Area | Specific Target/Activity | Rationale |
|---|---|---|
| Oncology | Kinase Inhibition, Anti-angiogenesis, Apoptosis Induction | Thiazole derivatives have shown promise as anticancer agents; exploring specific mechanisms is a logical next step. mdpi.comnih.gov |
| Infectious Diseases | Antiviral (e.g., against HIV, Hepatitis C), Antiparasitic (e.g., antimalarial) | The thiazole scaffold is known to possess a broad spectrum of antimicrobial activities that could extend to viruses and parasites. researchgate.netresearchgate.net |
| Neurology | Neuroprotective Agents, Treatment for Alzheimer's Disease | Certain thiazole-containing compounds have been investigated for applications in neurological disorders. nih.govresearchgate.net |
| Immunology | Immunomodulators, Anti-inflammatory Agents | The anti-inflammatory potential of thiazoles is well-documented and warrants further investigation for this specific compound. nih.govresearchgate.netmdpi.com |
Advanced Mechanistic Elucidation (Beyond Initial Enzyme/Target Identification)
Once a promising biological activity is identified, the next critical step is to move beyond simple target identification to a deep understanding of the compound's mechanism of action. Future research should employ a combination of advanced biochemical, biophysical, and computational techniques.
Structural Biology: Co-crystallization of the compound with its biological target (e.g., an enzyme or receptor) followed by X-ray crystallography or cryo-electron microscopy can provide an atomic-level snapshot of the binding interactions, guiding future optimization efforts.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to precisely quantify the binding affinity, kinetics (on-rate and off-rate), and thermodynamic profile of the compound-target interaction.
Molecular Dynamics (MD) Simulations: Building on initial molecular docking studies ijirt.orgrsc.org, MD simulations can model the dynamic behavior of the compound within the target's binding site over time. This can reveal key conformational changes and transient interactions that are not visible in static models.
Integration of Advanced Computational Methods for De Novo Design
Advanced computational tools, particularly artificial intelligence (AI) and machine learning (ML), are poised to revolutionize drug discovery. researchgate.net For this compound, these methods can be used for the de novo design of novel analogues with enhanced potency and optimized pharmacokinetic properties.
Generative Models: AI-based generative models can be trained on large chemical databases to design novel molecules based on the this compound scaffold. These models can be programmed to optimize for specific properties, such as high binding affinity to a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profiles.
Predictive QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds before they are synthesized. excli.de Similarly, computational ADMET models can flag potential liabilities early in the design process, reducing late-stage failures. These computational approaches can significantly accelerate the hit-to-lead optimization cycle. researchgate.net
Exploration of Structure-Function Relationships through Combinatorial Libraries
A systematic exploration of the structure-function relationships is essential for understanding how modifications to the this compound scaffold affect its biological activity. The generation and screening of combinatorial libraries provide a powerful approach to achieve this. nih.govresearchgate.net
Future work should focus on creating focused libraries of compounds where specific regions of the molecule are systematically varied. For instance:
Thiazole Ring Substitution: A library could be generated with various substituents (e.g., alkyl, aryl, halogen groups) at the 4- and 5-positions of the thiazole ring to probe how electronics and sterics influence activity.
Propanamide Side Chain Modification: The amide group could be replaced with other functional groups (e.g., esters, ketones), or the length of the carbon chain could be altered to determine the optimal geometry for target interaction.
High-throughput screening of these libraries against various biological targets would rapidly generate a detailed map of the structure-activity relationship (SAR), providing invaluable data for designing next-generation compounds.
Potential for Specialized Applications (Non-Clinical)
Beyond its potential in medicine, the unique chemical properties of this compound suggest its utility in several non-clinical fields.
Agrochemicals: Some thiazole derivatives have shown potential as plant growth regulators. nih.govresearchgate.net Research could explore this compound's utility in agriculture, for instance, as a growth promoter, herbicide, or fungicide. nih.gov
Materials Science: The electron-rich, aromatic thiazole ring could be exploited in the development of novel functional materials. Potential applications include its use as a building block for organic semiconductors, conductive polymers, or as a component in functional dyes. nih.govresearchgate.net
Analytical Chemistry: The compound could be developed as a specific ligand for metal ion chelation, potentially serving as a sensor or a sequestering agent for environmental remediation. Its structure could also be foundational for creating new stationary phases in chromatography. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Amino-3-(1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with a condensation reaction between thiazole-2-amine and a suitable β-ketoamide precursor under reflux conditions (e.g., ethanol or methanol as solvents). Adjust pH using sodium acetate to stabilize intermediates .
- Step 2 : Optimize yield by varying temperature (60–80°C), solvent polarity (e.g., switching from ethanol to DMF for sterically hindered intermediates), and reaction time (2–8 hours). Monitor progress via TLC .
- Step 3 : Purify via recrystallization (methanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations :
- Use NaBH₃CN for selective reductions to avoid over-reduction of the thiazole ring .
- Control moisture to prevent hydrolysis of the propanamide group .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Essential Techniques :
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities .
Q. How should preliminary biological activity screening be designed for this compound?
- Experimental Design :
- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial activity for thiazole-containing compounds ).
- In Vitro Assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks .
- Data Interpretation : Use dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports potent anticancer activity while another shows no effect :
- Variables to Investigate :
- Purity : Confirm compound integrity via HPLC (>95% purity) .
- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and serum content in media .
- Metabolic Stability : Assess degradation in culture medium using LC-MS .
- Follow-Up : Conduct structure-activity relationship (SAR) studies to identify critical substituents (e.g., methyl vs. benzyl groups) .
Q. What computational strategies are suitable for studying the biomolecular interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Set grid boxes to cover active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. What strategies enhance the bioactivity of this compound through substituent modification?
- SAR Workflow :
- Step 1 : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the thiazole C5 position to improve enzyme inhibition .
- Step 2 : Replace the propanamide chain with a sulfonamide moiety to enhance solubility and bioavailability .
- Step 3 : Evaluate substituent effects via Free-Wilson analysis or Hansch QSAR models .
Data Contradiction Analysis Framework
| Conflict | Possible Causes | Resolution Strategy |
|---|---|---|
| Discrepant IC₅₀ values in kinase assays | Varied ATP concentrations or enzyme isoforms | Standardize assay protocols (e.g., 1 mM ATP, recombinant kinase) |
| Inconsistent MIC results | Differences in bacterial strain resistance profiles | Use ATCC reference strains and CLSI guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
